molecular formula C13H14Cl2O3 B1669075 Ciprofibrate CAS No. 52214-84-3

Ciprofibrate

Cat. No.: B1669075
CAS No.: 52214-84-3
M. Wt: 289.15 g/mol
InChI Key: KPSRODZRAIWAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofibrate is a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist classified under the fibrate family, primarily used to manage hyperlipidemia, particularly mixed dyslipidemia characterized by elevated triglycerides, low high-density lipoprotein cholesterol (HDL-C), and high low-density lipoprotein cholesterol (LDL-C) . It lowers lipid levels by enhancing fatty acid oxidation via PPAR-α activation, upregulating lipoprotein lipase, and reducing apolipoprotein C-III production . Clinically, this compound is administered at 100 mg/day, demonstrating efficacy in reducing LDL-C by ~24%, triglycerides by ~30%, and increasing HDL-C by ~10% in type II hypercholesterolemia .

Preparation Methods

Classical Friedel-Crafts Acylation Route

Reaction Sequence and Conditions

The foundational method (CN103613498A) begins with styrene (vinylbenzene) and proceeds through six stages: cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis.

Key Steps:

  • Cyclization : Styrene reacts with chloroform and sodium hydroxide to form 2,2-dichlorocyclopropylbenzene.
  • Friedel-Crafts Acylation : Acylation with C₄–C₁₂ alkyl chloroformates (e.g., octanoyl chloride) under Lewis acid catalysis (AlCl₃) in halogenated solvents. Long-chain acylating agents reduce ortho-isomer content to <0.2% versus 0.5–1% with acetyl chloride.
  • Baeyer-Villiger Oxidation : Urea peroxide replaces hazardous hydrogen peroxide, with acetic acid as solvent, enhancing safety and controllability.

Optimization Data:

Parameter Value
Acylation Temperature 25°C (room temperature)
Ortho-isomer Content <0.2%
Overall Yield (Step 1–6) 56%

Novel p-Hydroxybenzaldehyde Condensation Route

Streamlined Four-Step Synthesis

CN105175250A discloses a shorter pathway starting from p-hydroxybenzaldehyde, avoiding hazardous Friedel-Crafts conditions:

  • Condensation-Decarboxylation : p-Hydroxybenzaldehyde reacts with malonic acid under basic catalysts (e.g., piperidine) in DMF at 150°C to yield 4-vinylphenol (98% yield).
  • Etherification : 4-Vinylphenol couples with 2-halo-isobutyrates (e.g., methyl 2-bromoisobutyrate) using cesium carbonate in acetonitrile (99% yield).
  • Cyclization : Chloroform and NaOH with tetrabutylammonium bromide phase-transfer catalyst form the dichlorocyclopropyl group (95% yield).
  • Alcoholysis-Acidification : Alkaline hydrolysis followed by HCl acidification gives ciprofibrate (97% purity after recrystallization).

Advantages:

  • Eliminates explosive peracid oxidants
  • Reduces aluminum chloride waste by 80%
  • Total yield: 89% versus 56% in classical route

Industrial-Scale Cyclopropanation Protocol

Phase-Transfer Catalyzed Cyclization

A scaled-up adaptation (CN105175250A Example 2) demonstrates:

  • Reactor : 1000L stainless steel vessel
  • Cyclization Conditions :
    • Chloroform (600 kg)
    • 50% NaOH (150 kg)
    • Tetrabutylammonium bromide (6 kg)
    • 12-hour stirring at 25°C

Output:

  • Cyclization product: 280 kg (95% yield)
  • Purity by HPLC: 98.5%

Environmentally Conscious Alkaline Hydrolysis

Halogen-Free Workup

CN103373916A emphasizes green chemistry principles:

  • Alcoholysis : 2-methyl-2-(4-vinylphenoxy)propionic acid in chloroform/water with KOH (45°C, 4 hours)
  • Acidification : HCl to pH 2–3, yielding this compound (99% purity)
  • Solvent Recovery : 90% chloroform recycled via distillation

Critical Comparison of Synthetic Routes

Parameter Classical Route p-Hydroxybenzaldehyde Route Industrial Protocol
Starting Material Styrene p-Hydroxybenzaldehyde 4-Vinylphenol
Total Steps 6 4 4
Hazardous Reagents AlCl₃, H₂O₂ None None
Ortho-isomer Content <0.2% Not applicable Not applicable
Overall Yield 56% 89% 95%
Scalability Moderate High High

Recrystallization and Formulation

Post-synthetic purification employs ethanol-water mixtures (3:1 v/v) to achieve USP-grade this compound (>99.5% purity). GlpBio’s formulation guidelines recommend:

Parameter Value
Stock Solution (10 mM) 3.4584 mL in DMSO
In Vivo Vehicle PEG300/Tween 80/ddH₂O
Stability 6 months at -20°C

Chemical Reactions Analysis

Types of Reactions: Ciprofibrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lipid Management

Ciprofibrate's primary application is in the treatment of dyslipidemia, characterized by abnormal lipid levels in the blood. Clinical studies have demonstrated its effectiveness in improving lipid profiles, particularly in patients with type IV dyslipidemia and low HDL-C levels.

Clinical Efficacy

  • Reduction of Triglycerides and Non-HDL Cholesterol : A study involving 75 patients showed that this compound significantly reduced triglycerides by 38% and non-HDL cholesterol by 20.5% compared to a control group receiving only lifestyle modifications (diet and exercise) .
  • Increase in HDL Cholesterol : The same study reported a 25% increase in HDL-C levels among those treated with this compound, highlighting its role in addressing low HDL conditions .

Comparative Studies

A randomized controlled trial assessed this compound's efficacy against placebo in patients with type II hypercholesterolemia. Results indicated a significant reduction in total and low-density lipoprotein cholesterol (LDL-C) levels, with increases in HDL-C observed after 12 weeks of treatment .

Lipid ParameterThis compound Group (100 mg)Control Group (Placebo)
Total Cholesterol Reduction20%Stable
LDL Cholesterol Reduction24%Stable
HDL Cholesterol Increase9.8%Stable
Triglyceride Reduction30%Stable

Potential Applications Beyond Lipid Management

Recent research has explored additional therapeutic applications of this compound beyond its lipid-lowering effects.

Insulin Sensitivity Improvement

A clinical trial aimed to evaluate whether this compound could enhance myocardial insulin sensitivity in individuals with impaired glucose metabolism (IGM). The outcomes are anticipated to provide insights into its potential role in metabolic syndrome management .

Nanoparticle Drug Delivery Systems

Innovative approaches using this compound-loaded nanoparticles have been investigated to improve its bioavailability and therapeutic efficacy. Research demonstrated that encapsulating this compound within biocompatible micelles enhanced its solubility and sustained release profile, making it a promising candidate for targeted drug delivery systems .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study on Hypertriglyceridemia : A patient with familial hyperchylomicronemia treated with this compound showed a remarkable reduction in triglyceride levels without an increase in LDL-C, demonstrating its safety profile and efficacy in genetic dyslipidemias .
  • Effectiveness in Low HDL Conditions : Another case highlighted a patient with low HDL-C who experienced a significant improvement after incorporating this compound into their treatment regimen alongside dietary modifications .

Mechanism of Action

Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in enhanced breakdown of fatty acids and reduction of triglyceride levels. The overall effect is a decrease in LDL and VLDL levels and an increase in HDL levels .

Comparison with Similar Compounds

Efficacy in Lipid Management

Ciprofibrate vs. Gemfibrozil

A multicenter trial compared this compound (100 mg/day) and gemfibrozil (1,200 mg/day) in 68 patients with mixed hyperlipidemia (LDL-C ≥130 mg/dL, triglycerides ≥200 mg/dL) :

Parameter This compound (% Change) Gemfibrozil (% Change)
Triglycerides -43.5% -54%
HDL-C +20.8% +19.3%
LDL-C Minimal effect Minimal effect
Fibrinogen -18.8% +2.1% (NS)
Apolipoprotein B -18.6% -44%

This compound vs. Bezafibrate and Clofibrate

  • Gastric Antisecretory Activity : In rats, this compound and bezafibrate showed longer-lasting inhibition of gastric acid secretion compared to clofibrate .
  • PPAR-α Activation: this compound exhibits higher PPAR-α agonistic potency than environmental peroxisome proliferators like perfluorooctanoic acid (PFOA) and monoethylhexyl phthalate (MEHP) (20- and 5.4-fold, respectively) .

Peroxisome Proliferation and Hepatocarcinogenicity

In C57BL/6 mice, this compound (0.025% dietary dose) induced hepatic adenomas (57%) and hepatocellular carcinomas (21%) after 21 months, linked to peroxisome proliferation and oxidative stress from hydrogen peroxide overproduction . However, human hepatoma cells (HepG2) and primary hepatocytes show minimal peroxisome proliferation, suggesting species-specific responses .

Hepatic Enzyme Modulation

This compound reduces γ-glutamyl transpeptidase (40%) and alkaline phosphatase (20% in hypertriglyceridemics) while increasing serum creatinine, indicating mild renal impact .

Structural and Pharmacokinetic Differentiation

Enantiomeric Resolution

This compound contains a chiral 2,2-dichlorocyclopropylbenzene moiety, enabling enantiomeric separation via chiral HPLC.

Molecular Orbital Distribution

Broader Metabolic Effects

Impact on Insulin Sensitivity

In type 2 diabetes patients, this compound reduced triglycerides (30%), VLDL-C, and fibrinogen (10%) without affecting glycemic control or insulin receptor affinity . This contrasts with PPAR-γ agonists (e.g., thiazolidinediones), which improve insulin sensitivity but pose cardiovascular risks.

AKR1B10 Inhibition

This compound inhibits aldo-keto reductase AKR1B10, a carbonyl-metabolizing enzyme upregulated in cancers, via mixed non-competitive kinetics.

Biological Activity

Ciprofibrate is a synthetic lipid-lowering agent belonging to the fibrate class of medications, primarily used for managing dyslipidemia. Its biological activity is largely attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which influences lipid metabolism and has various cardiovascular benefits. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound functions by activating PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation and lipid metabolism. This activation results in:

  • Increased breakdown of fatty acids.
  • Decreased triglyceride levels.
  • Increased high-density lipoprotein (HDL) cholesterol levels.

Lipid Profile Improvement

This compound has been shown to significantly improve lipid profiles in patients with hyperlipidemia. A comparative study demonstrated that this compound at a dose of 100 mg daily effectively reduced total cholesterol, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol while increasing HDL cholesterol levels compared to fenofibrate .

Table 1: Comparative Effects of this compound and Fenofibrate on Lipid Profiles

ParameterThis compound (100 mg/day)Fenofibrate (300 mg/day)
Total CholesterolDecreasedDecreased
LDL CholesterolDecreasedDecreased
VLDL CholesterolDecreasedDecreased
HDL CholesterolIncreasedIncreased
Apoprotein AIncreasedIncreased

Endothelial Function

Research indicates that this compound therapy improves endothelial function in patients with type 2 diabetes. This improvement is crucial as endothelial dysfunction is a significant risk factor for cardiovascular diseases .

Antioxidant Properties

This compound also exhibits antioxidant properties, which may contribute to its cardioprotective effects. By reducing oxidative stress, it helps mitigate inflammation and vascular damage associated with dyslipidemia .

Case Studies and Research Findings

  • Case Study on Type II Hyperlipoproteinemia :
    A study involving patients with major type II hyperlipoproteinemia showed that this compound significantly improved lipid levels over a nine-month period. Patients receiving this compound demonstrated higher HDL levels and lower triglyceride concentrations compared to baseline measurements .
  • Nanoparticle Delivery Systems :
    Recent research explored the use of this compound-loaded nanoparticles for enhanced delivery and bioavailability. The study found that these nanoparticles exhibited favorable physicochemical properties, such as small size and neutral charge, facilitating effective drug release profiles .

    Table 2: Physicochemical Properties of this compound-Loaded Nanoparticles
    ParameterValue
    Size150 nm
    Zeta Potential+5 mV
    Drug Loading Capacity20%
    Release KineticsZero-order kinetics

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to study Ciprofibrate’s mechanism of action via PPAR-α activation?

To investigate PPAR-α activation, researchers can employ:

  • Receptor-binding assays (e.g., competitive radioligand binding studies) to quantify affinity.
  • Gene expression profiling (RT-qPCR or RNA-seq) to monitor PPAR-α target genes like ACOX1 or CPT1A.
  • Transactivation assays using PPAR-α reporter cell lines to measure transcriptional activity.
  • Knockout models (e.g., PPARA-/- mice) to confirm receptor specificity .

Q. How can researchers optimize synthesis protocols for this compound to ensure high purity and yield?

Key methodological considerations include:

  • Reaction condition control : Temperature, solvent polarity, and catalyst selection (e.g., using anhydrous conditions for esterification steps).
  • Chromatographic purification : HPLC or flash chromatography to isolate intermediates.
  • Spectroscopic validation : NMR and mass spectrometry for structural confirmation .

Q. What preclinical models are suitable for evaluating this compound’s lipid-lowering efficacy?

  • Rodent models : Hyperlipidemic mice or rats for short-term lipid profiling.
  • Diet-induced atherogenesis models : To assess plaque reduction.
  • Genetic models : ApoE-deficient mice for studying atherosclerosis progression.
  • Limitations : Rodents exhibit peroxisome proliferation, unlike primates; marmosets or non-human primates are better for translational safety studies .

Q. Which biomarkers should be prioritized in clinical trials assessing this compound’s efficacy?

  • Primary endpoints : Fasting triglycerides, HDL-C, and non-HDL-C levels.
  • Secondary endpoints : Postprandial lipemia, oxidized LDL, and endothelial function (flow-mediated dilation).
  • Advanced markers : Lipoprotein subfraction analysis via ultracentrifugation or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s hepatotoxicity in rodents and its safety in primates?

  • Comparative interspecies studies : Analyze PPAR-α isoform expression and downstream pathways in rodents vs. primates.
  • Omics approaches : Proteomics to identify species-specific peroxisomal proteins; transcriptomics to map differential gene regulation.
  • Long-term primate studies : Monitor liver enzymes (ALT/AST), histopathology, and peroxisome volume density over extended periods (e.g., 3+ years) .

Q. What experimental designs are effective for evaluating this compound’s long-term safety in metabolic disorders?

  • Cohort studies : Track hepatic, renal, and muscle toxicity markers in diabetic patients over 5–10 years.
  • Combined in vitro/in vivo models : Use hepatocyte spheroids or organoids to predict chronic toxicity.
  • Biomarker panels : Include malondialdehyde (oxidative stress) and glutathione peroxidase (antioxidant defense) .

Q. How do interspecies differences in mitochondrial metabolism influence this compound’s effects on ketone body regulation?

  • Mitochondrial enzyme assays : Measure D-3-hydroxybutyrate dehydrogenase (BDH) activity in jerboa vs. human liver homogenates.
  • Kinetic studies : Determine IC₅₀ values for this compound-induced BDH inhibition across species.
  • Computational modeling : Predict binding affinities to BDH active sites using molecular docking .

Q. What strategies mitigate this compound-induced hepatotoxicity in experimental models?

  • Co-administration with antioxidants : Garlic extract (rich in allicin) reduces ALT/AST elevation and hepatic necrosis in rats.
  • Nanoformulations : Encapsulate this compound in lipid nanoparticles to target hepatocytes and reduce off-target effects.
  • Dose optimization : Use pharmacokinetic modeling to identify thresholds for therapeutic vs. toxic doses .

Q. How can researchers conduct comparative pharmacological studies between this compound and newer fibrates (e.g., Pemafibrate)?

  • Head-to-head trials : Compare triglyceride reduction, PPAR-α/δ selectivity, and safety profiles.
  • Structure-activity relationship (SAR) studies : Modify the dichlorocyclopropyl group to enhance receptor specificity.
  • Meta-analysis : Pool data from preclinical and clinical studies to quantify effect sizes .

Q. What methodologies quantify this compound’s impact on oxidative stress in type 2 diabetes?

  • Electron paramagnetic resonance (EPR) : Directly measure free radical levels in plasma.
  • Thiobarbituric acid reactive substances (TBARS) assay : Quantify lipid peroxidation products.
  • Glutathione redox ratios : Assess cellular antioxidant capacity via HPLC .

Q. Methodological Considerations

  • Contradiction analysis : Use systematic reviews (PRISMA guidelines) to reconcile divergent results (e.g., hepatotoxicity vs. endothelial benefits).
  • Dosage form optimization : Test bioavailability of nanoparticle vs. tablet formulations using crossover pharmacokinetic studies .
  • Ethical frameworks : Align long-term primate studies with ARRIVE guidelines to ensure humane endpoints .

Properties

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020331
Record name Ciprofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52214-84-3
Record name Ciprofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52214-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofibrate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciprofibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciprofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciprofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofibrate
Reactant of Route 2
Ciprofibrate
Reactant of Route 3
Ciprofibrate
Reactant of Route 4
Reactant of Route 4
Ciprofibrate
Reactant of Route 5
Reactant of Route 5
Ciprofibrate
Reactant of Route 6
Ciprofibrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.